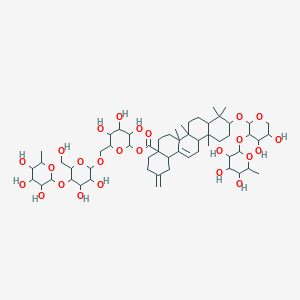

yemuoside YM

Description

Properties

IUPAC Name |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H92O25/c1-23-11-16-58(53(73)83-51-44(71)40(67)37(64)30(79-51)22-75-48-45(72)41(68)46(29(20-59)78-48)81-49-42(69)38(65)34(61)24(2)76-49)18-17-56(7)26(27(58)19-23)9-10-32-55(6)14-13-33(54(4,5)31(55)12-15-57(32,56)8)80-52-47(36(63)28(60)21-74-52)82-50-43(70)39(66)35(62)25(3)77-50/h9,24-25,27-52,59-72H,1,10-22H2,2-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPROOJBJZLZCGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H92O25 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1189.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Activities of Yemuoside YM Saponins: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yemuoside YM saponins, specifically Yemuoside YM10 and Yemuoside YM12, are nortriterpenoid saponins isolated from the plant Stauntonia chinensis. While specific biological activity data for Yemuoside YM10 and YM12 are not extensively documented in publicly available literature, a significant body of research exists on the biological activities of the total saponin extracts and other characterized saponins from Stauntonia chinensis. This guide provides a comprehensive overview of these activities, including cytotoxic, anti-inflammatory, analgesic, and hypoglycemic effects, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways. The information presented herein is primarily based on studies of saponin fractions or individual saponins from Stauntonia chinensis and serves as a valuable reference for the potential therapeutic applications of this compound saponins.

Cytotoxic Activity

Recent studies have identified novel noroleanane-type triterpenoid saponins from Stauntonia chinensis with moderate cytotoxic effects against a panel of human cancer cell lines.

Quantitative Data

The cytotoxic activities of two new noroleanane-type triterpenoid saponins were evaluated against five human tumor cell lines. The IC50 values, representing the concentration of a substance needed to inhibit 50% of the cancer cell growth, are summarized in the table below.

| Compound | HCT-116 (IC50 in µM) | HepG2 (IC50 in µM) | BGC-823 (IC50 in µM) | NCI-H1650 (IC50 in µM) | A2780 (IC50 in µM) |

| Saponin 1 | 15.32 | 20.14 | 12.71 | 25.83 | 32.04 |

| Saponin 2 | 18.65 | 23.48 | 16.92 | 28.41 | 30.15 |

Saponin 1: 3β,20α,24-trihydroxy-29-norolean-12-en-28-oic acid 24-O-β-L-fucopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranoside Saponin 2: 3β,20α,24-trihydroxy-29-norolean-12-en-28-oic acid 24-O-β-D-glucopyranosyl-(1→2)-[α-L-arabinopyranosyl-(1→3)]-β-D-glucopyranoside

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the saponins is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG2, BGC-823, NCI-H1650, and A2780) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the test saponins (typically ranging from 1 to 100 µM) and incubated for 48 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like cisplatin or paclitaxel) are included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of the saponin and fitting the data to a dose-response curve.

Experimental Workflow: Cytotoxicity Screening

An In-depth Technical Guide to Yemuoside YM: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yemuoside YM is a designation for a series of nortriterpenoid saponins isolated from the plant Stauntonia chinensis. These compounds have garnered scientific interest due to their potential therapeutic properties, including analgesic, anti-inflammatory, and anti-diabetic effects. This technical guide provides a comprehensive overview of the structure elucidation, chemical properties, and known biological activities of this compound, with a focus on providing detailed experimental methodologies and data to support further research and development.

Structure Elucidation

The structures of various this compound compounds have been determined primarily through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

General Structure

This compound saponins are characterized by a nortriterpenoid aglycone core with one or more sugar chains attached. The specific type and linkage of the sugar moieties, as well as substitutions on the aglycone, differentiate the individual this compound compounds. For instance, yemuoside YM10 and YM12 are two such nortriterpenoid saponins isolated from Stauntonia chinensis[1].

Spectroscopic Data

While complete spectral data for each this compound is extensive and found in specialized publications, Table 1 summarizes the key chemical properties for two representative compounds, Yemuoside YM10 and YM12, as determined through chemical and spectrometric analysis.

Table 1: Chemical Properties of Yemuoside YM10 and YM12

| Property | Yemuoside YM10 | Yemuoside YM12 |

| Molecular Formula | C58H92O25 | C52H82O21 |

| Molecular Weight | 1205.3 g/mol [2] | - |

| Melting Point | 215-219 °C (dec.) | 200-204 °C (dec.) |

Note: Further detailed NMR and MS data would be required for unambiguous structure confirmation and are typically found in primary research articles.

Chemical Properties

The chemical properties of this compound saponins are crucial for their isolation, handling, and formulation.

Table 2: General Chemical and Physical Properties of this compound

| Property | Description |

| Appearance | Typically a white powder |

| Solubility | Generally soluble in methanol and other polar organic solvents. |

| Stability | Stability can vary depending on the specific structure and storage conditions. Hydrolysis of the glycosidic linkages can occur under acidic or enzymatic conditions. |

Experimental Protocols

Isolation and Purification of this compound from Stauntonia chinensis

A general workflow for the isolation and purification of saponins from Stauntonia chinensis involves solvent extraction followed by chromatographic separation.

Caption: General workflow for the isolation of this compound.

Detailed Method:

-

Extraction: The dried and powdered plant material of Stauntonia chinensis is refluxed with 80% methanol to extract the saponins and other polar to moderately polar compounds.

-

Concentration: The resulting extract is concentrated under reduced pressure to remove the methanol.

-

Partitioning: The concentrated extract is suspended in water and then partitioned with n-butanol. The saponins preferentially move into the n-butanol layer.

-

Column Chromatography: The n-butanol fraction, containing the crude saponin mixture, is subjected to a series of column chromatography steps. This may include silica gel, octadecylsilane (ODS), and Sephadex LH-20 as stationary phases with various solvent systems to separate the complex mixture into simpler fractions.

-

Preparative HPLC: The fractions containing the compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual this compound compounds in high purity.

Structure Elucidation Methodology

The elucidation of the chemical structure of isolated this compound compounds is achieved through a combination of modern spectroscopic techniques.

Caption: Workflow for the structure elucidation of this compound.

Detailed Method:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the accurate molecular weight and deduce the molecular formula of the isolated compound.

-

1D NMR Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their coupling patterns.

-

¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule, including the sugar units to the aglycone.

-

Biological Activities and Signaling Pathways

Triterpenoid saponins from Stauntonia chinensis, including this compound, have demonstrated a range of biological activities.

Analgesic Activity

Total triterpenoid saponins from Stauntonia chinensis (TSS) have shown significant analgesic effects in animal models, such as the hot plate test[2][3][4]. The mechanism of this analgesic action is believed to be centrally mediated but does not involve the opioid receptor system. Instead, it is suggested that TSS enhances the inhibitory synaptic response in the cortex.

Table 3: Analgesic Activity of Total Triterpenoid Saponins from Stauntonia chinensis

| Experimental Model | Dosage | Observed Effect |

| Hot Plate Test | 20 mg/kg | Increased reaction time, indicating an analgesic effect. |

Anti-inflammatory Activity

Anti-diabetic Activity and AMPK Signaling Pathway

Saponins from Stauntonia chinensis have been shown to have hypoglycemic effects. This is, at least in part, mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a key cellular energy sensor that, when activated, can increase glucose uptake and metabolism.

Caption: Proposed AMPK signaling pathway for the anti-diabetic effect of this compound.

Conclusion

This compound represents a promising class of nortriterpenoid saponins with potential therapeutic applications. Their structural diversity and biological activities, particularly their analgesic and anti-diabetic effects, warrant further investigation. This guide provides a foundational understanding of their structure, properties, and a framework for the experimental protocols required for their study. Future research should focus on the isolation and characterization of individual this compound compounds, the determination of their specific biological activities and potency (e.g., IC50 values), and a more detailed elucidation of their mechanisms of action and signaling pathways.

References

- 1. [Chemical Constituents from Stauntonia chinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analgesic Effects of Triterpenoid Saponins From Stauntonia chinensis via Selective Increase in Inhibitory Synaptic Response in Mouse Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analgesic Effects of Triterpenoid Saponins From Stauntonia chinensis via Selective Increase in Inhibitory Synaptic Response in Mouse Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Nortriterpenoid Saponins from Stauntonia chinensis: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the nortriterpenoid saponins isolated from Stauntonia chinensis, a plant with a rich history in traditional medicine. This document is intended for researchers, scientists, and drug development professionals interested in the chemical diversity and therapeutic potential of these natural products. It covers the structural elucidation, biological activities, and underlying mechanisms of action of these compounds, presenting available quantitative data in a structured format and visualizing complex pathways and workflows.

Introduction to Nortriterpenoid Saponins from Stauntonia chinensis

Stauntonia chinensis DC. (Lardizabalaceae) is an evergreen plant native to Southern China, where it is known as "Yemu-gua" (野木瓜). Traditionally, it has been used for its analgesic and sedative properties. Phytochemical investigations have revealed that a significant portion of its bioactive constituents are triterpenoid and nortriterpenoid saponins. These compounds are characterized by a 30-noroleanane aglycone core, a feature that distinguishes them from the more common oleanane-type saponins. The nortriterpenoid saponins from S. chinensis, commonly named yemuosides, have garnered scientific interest due to their diverse and potent biological activities, including anti-inflammatory, analgesic, and anti-diabetic properties.

Isolated Nortriterpenoid Saponins: Physicochemical Properties

Several nortriterpenoid saponins have been isolated and characterized from Stauntonia chinensis. The following table summarizes the available physicochemical data for some of these compounds. It is important to note that detailed quantitative data such as isolation yields and comprehensive spectroscopic data are often found within the full text of primary scientific literature, which may not always be readily accessible.

| Compound Name | Molecular Formula | Melting Point (°C) | Specific Rotation ([α]D) | Reference(s) |

| Yemuoside YM7 | - | - | - | [1] |

| Yemuoside YM8 | - | - | - | |

| Yemuoside YM9 | - | - | - | |

| Yemuoside YM10 | C58H92O25 | 215-219 (dec.) | -4.41° (c 0.272, CH3OH) | [2] |

| Yemuoside YM11 | - | - | - | [1] |

| Yemuoside YM12 | C52H82O21 | 200-204 (dec.) | +10.12° (c 0.346, CH3OH) | [2] |

| Yemuoside YM13 | - | - | - | [1] |

| Yemuoside YM14 | - | - | - | |

| Yemuoside I | - | - | - |

Note: "-" indicates data not available in the reviewed abstracts and summaries.

Experimental Protocols: A General Overview

The isolation and structural elucidation of nortriterpenoid saponins from Stauntonia chinensis follow a general workflow common in natural product chemistry.

Extraction and Isolation

A generalized protocol for the extraction and isolation of yemuosides is as follows:

-

Plant Material Collection and Preparation : The plant material (e.g., stems, leaves) of Stauntonia chinensis is collected, dried, and powdered.

-

Extraction : The powdered plant material is typically extracted with a polar solvent, most commonly methanol or ethanol, at room temperature or under reflux.

-

Partitioning : The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

-

Chromatographic Separation : The n-butanol fraction is subjected to various chromatographic techniques for the isolation of individual saponins. These techniques include:

-

Silica Gel Column Chromatography : For initial fractionation.

-

Reversed-Phase Chromatography (ODS, C18) : For further separation of saponin mixtures.

-

Sephadex LH-20 Chromatography : For size-exclusion separation and removal of smaller impurities.

-

High-Performance Liquid Chromatography (HPLC) : Both preparative and semi-preparative HPLC are used for the final purification of individual saponins.

-

Structural Elucidation

The structures of the isolated nortriterpenoid saponins are determined using a combination of spectroscopic and chemical methods:

-

Spectroscopic Techniques :

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) are used to determine the molecular weight and fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (1H and 13C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the structure of the aglycone and the sugar moieties, as well as the glycosidic linkages.

-

-

Chemical Methods :

-

Acid Hydrolysis : To cleave the glycosidic bonds and identify the constituent monosaccharides and the aglycone. The sugars are often identified by comparison with authentic samples using techniques like gas chromatography (GC).

-

Alkaline Hydrolysis : To selectively cleave ester glycosidic linkages.

-

Biological Activities and Mechanisms of Action

Nortriterpenoid and triterpenoid saponins from Stauntonia chinensis exhibit a range of promising biological activities.

Anti-diabetic Activity

Triterpenoid saponins from S. chinensis have been shown to ameliorate insulin resistance, a key factor in type 2 diabetes. The underlying mechanism involves the activation of two critical signaling pathways: the AMP-activated protein kinase (AMPK) pathway and the insulin receptor/insulin receptor substrate-1/phosphoinositide 3-kinase/Akt (IR/IRS-1/PI3K/Akt) pathway. Activation of these pathways leads to enhanced glucose uptake and metabolism in cells.

Analgesic and Anti-inflammatory Activities

The traditional use of Stauntonia chinensis for pain relief is supported by modern pharmacological studies. The total saponins from S. chinensis (TSS) have demonstrated significant antinociceptive effects in various pain models. The analgesic mechanism is multifaceted and appears to involve both central and peripheral pathways:

-

Central Nervous System : TSS has been shown to selectively increase spontaneous inhibitory synaptic transmission in cortical neurons, suggesting a potentiation of the GABAergic system. This effect is not mediated by opioid receptors.

-

Peripheral Nervous System : The saponins can antagonize the transient receptor potential vanilloid 1 (TRPV1), also known as the capsaicin receptor, which is a key player in pain signaling.

The anti-inflammatory effects are thought to be linked to the inhibition of pro-inflammatory mediators. Interestingly, some studies suggest that the triterpenoid glycosides may act as prodrugs, being hydrolyzed in vivo to their more active aglycones.

Cytotoxic Activity

Future Directions

The nortriterpenoid saponins from Stauntonia chinensis represent a promising class of natural products with diverse therapeutic potential. Future research should focus on:

-

Comprehensive Phytochemical Profiling : Isolation and characterization of novel nortriterpenoid saponins from this plant.

-

Quantitative Biological Evaluation : Systematic screening of the isolated pure compounds for their cytotoxic, anti-inflammatory, analgesic, and anti-diabetic activities to establish clear structure-activity relationships.

-

Mechanistic Studies : In-depth investigation of the molecular targets and signaling pathways modulated by these saponins.

-

Pharmacokinetic and Toxicological Studies : Evaluation of the absorption, distribution, metabolism, excretion, and toxicity profiles of the most promising compounds to assess their drug-like properties.

Conclusion

Stauntonia chinensis is a rich source of structurally unique nortriterpenoid saponins with significant therapeutic potential. The available evidence strongly supports their role in mediating the traditional medicinal uses of this plant, particularly for pain and inflammatory conditions, and highlights their potential in the management of metabolic disorders like type 2 diabetes. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore and harness the potential of these fascinating natural compounds. Further access to and analysis of the primary literature is essential for a more detailed and quantitative understanding.

References

Yemuoside YM: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yemuoside YM, a class of nortriterpenoid saponins isolated from the traditional Chinese medicine plant Stauntonia chinensis, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery, and detailed protocols for the isolation and purification of this compound from its natural source. Furthermore, it elucidates the current understanding of its biological effects and underlying mechanisms of action, supported by quantitative data and visual representations of key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Sources

This compound and its analogues, including YM7, YM10, YM11, YM12, YM13, YM14, and YM21-25, are primarily isolated from the leaves and stems of Stauntonia chinensis Decne., a plant belonging to the Lardizabalaceae family.[1][2] The initial discovery and structural elucidation of these compounds were achieved through extensive chemical and spectrometric analysis.[3][4] These nortriterpenoid saponins are characterized by a complex glycosidic structure attached to a triterpenoid aglycone.

Table 1: Physicochemical Properties of Selected this compound Compounds

| Compound | Molecular Formula | Appearance | Melting Point (°C) | Optical Rotation [α]D | Reference |

| Yemuoside YM10 | C₅₈H₉₂O₂₅ | White powder | 215-219 (dec) | -4.41° (c 0.272, CH₃OH) | [3] |

| Yemuoside YM12 | C₅₂H₈₂O₂₁ | White powder | 200-204 (dec) | +10.12° (c 0.346, CH₃OH) | |

| Prosaponin (VI) | C₄₀H₆₂O₁₁ | White powder | 243-246 (dec) | +12.13° (c 0.128, CH₃OH) |

Isolation and Purification from Stauntonia chinensis

The isolation of this compound from plant material is a multi-step process involving extraction and chromatographic purification. The following is a generalized protocol based on established methods for triterpenoid saponin isolation.

Experimental Protocol: Extraction

-

Plant Material Preparation: Air-dried and powdered leaves of Stauntonia chinensis are used as the starting material.

-

Defatting: The powdered plant material is first defatted by extraction with a non-polar solvent such as petroleum ether to remove lipids and chlorophyll.

-

Extraction of Saponins: The defatted plant material is then extracted with methanol or ethanol. This can be achieved through maceration (soaking at room temperature for several days) or Soxhlet extraction for a more efficient process.

-

Concentration: The resulting methanolic or ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The saponin-rich fraction is typically found in the n-butanol layer.

Experimental Protocol: Chromatographic Purification

The n-butanol fraction, rich in saponins, is subjected to a series of chromatographic techniques for the isolation of individual this compound compounds.

-

Column Chromatography (Initial Separation):

-

Stationary Phase: Silica gel, Diaion HP-20, or ODS (Octadecylsilane) are commonly used.

-

Mobile Phase: A gradient solvent system is typically employed, starting with a less polar solvent system and gradually increasing the polarity. Common solvent systems include chloroform-methanol, ethyl acetate-methanol-water, or similar mixtures.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualized by spraying with a reagent like Liebermann-Burchard reagent followed by heating.

-

-

Further Purification (Fine Separation):

-

Fractions containing the desired this compound are pooled and subjected to further purification using techniques such as:

-

Sephadex LH-20 Column Chromatography: For size exclusion chromatography to separate compounds based on their molecular size.

-

Medium Pressure Liquid Chromatography (MPLC): For a more efficient separation than traditional column chromatography.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient to obtain highly pure this compound compounds.

-

-

Biological Activities and Mechanisms of Action

This compound and other saponins from Stauntonia chinensis have been reported to possess a range of biological activities.

Table 2: Summary of Biological Activities of Saponins from Stauntonia chinensis

| Biological Activity | Key Findings | Model System | Reference |

| Analgesic | Inhibition of pain | in vivo models | Not specified in abstracts |

| Anti-inflammatory | Moderate inhibition of LPS-induced NO production | RAW 264.7 murine macrophages | |

| Cytotoxic | Moderate activity against various human tumor cell lines | HCT-116, HepG2, BGC-823, NCI-H1650, A2780 | Not specified in abstracts |

| Hypoglycemic | Improved glucose uptake and insulin sensitivity | HepG2 cells | Not specified in abstracts |

Signaling Pathways

The biological effects of this compound are mediated through the modulation of specific signaling pathways.

The anti-inflammatory and analgesic effects of saponins from Stauntonia chinensis are believed to involve the modulation of inflammatory mediators.

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

The hypoglycemic effects of saponins from Stauntonia chinensis are linked to the activation of the AMPK signaling pathway, which plays a crucial role in glucose metabolism.

Caption: Hypoglycemic effect of this compound through the AMPK signaling pathway.

Experimental Workflow Visualization

The overall process from plant material to pure this compound and subsequent biological testing can be visualized as follows:

Caption: General experimental workflow for the isolation and biological evaluation of this compound.

Conclusion and Future Perspectives

This compound and related nortriterpenoid saponins from Stauntonia chinensis represent a promising class of natural products with significant therapeutic potential. The detailed protocols and mechanistic insights provided in this guide aim to facilitate further research and development in this area. Future studies should focus on optimizing the isolation process, conducting comprehensive structure-activity relationship studies, and further elucidating the molecular targets and signaling pathways to fully harness the pharmacological potential of these compounds for the development of novel therapeutics.

References

- 1. Yemuoside YM7, YM11, YM13, and YM14: Four Nortriterpenoid Saponins from Stauntonia chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Five new bidesmoside triterpenoid saponins from Stauntonia chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [The structures of yemuoside YM10 and YM12 from Stauntonia chinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Yemuoside I, a new nortriterpenoid glycoside from Stauntonia chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Stauntonia chinensis Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stauntonia chinensis DC., a member of the Lardizabalaceae family, is an evergreen woody vine native to southern China.[1] Traditionally, various parts of the plant, including the stems and fruits, have been utilized in Chinese folk medicine for their therapeutic properties. The primary bioactive constituents responsible for the pharmacological effects of Stauntonia chinensis are believed to be a rich array of triterpenoid saponins.[2] This technical guide provides a comprehensive overview of the pharmacological profile of Stauntonia chinensis extracts, with a focus on its analgesic, anti-inflammatory, hypoglycemic, and hypolipidemic activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Bioactive Constituents

The predominant bioactive compounds isolated from Stauntonia chinensis are triterpenoid saponins.[2] These complex glycosides consist of a triterpenoid aglycone linked to one or more sugar chains. The specific saponin composition can vary depending on the part of the plant used and the extraction method employed.

Pharmacological Activities

Analgesic and Anti-inflammatory Effects

Stauntonia chinensis extracts have been traditionally used for the treatment of pain and inflammation.[1] Preclinical studies have substantiated these ethnopharmacological uses, demonstrating significant analgesic and anti-inflammatory properties of the triterpenoid saponin fractions.

Analgesic Activity: The analgesic effects of triterpenoid saponins from Stauntonia chinensis (TSS) have been evaluated in various animal models of pain. In the hot-plate test, administration of TSS (20 mg/kg) significantly increased the pain threshold in mice.[1] Furthermore, in the formalin test, TSS demonstrated a marked and dose-dependent inhibition of the second (inflammatory) phase of formalin-induced paw licking. In the capsaicin-induced pain model, TSS also exhibited a dose-dependent reduction in licking time. The analgesic mechanism is thought to involve the enhancement of inhibitory synaptic responses in the central nervous system, as TSS treatment has been shown to selectively increase spontaneous inhibitory synaptic release in mouse cortical neurons.

Anti-inflammatory Activity: The anti-inflammatory properties of Stauntonia chinensis extracts are linked to the reduction of pro-inflammatory mediators. Specifically, the 60% ethanol extract of Stauntonia chinensis has been shown to possess anti-inflammatory activity related to the reduction of prostaglandin E2 (PGE2) production.

Table 1: Analgesic Activity of Stauntonia chinensis Triterpenoid Saponins (TSS)

| Experimental Model | Dosage | Observed Effect | Reference |

| Hot-Plate Test | 20 mg/kg | Significant increase in reaction time 30 min after administration. | |

| Formalin Test (Phase II) | Dose-dependent | Marked inhibition of paw licking time. | |

| Capsaicin Test | Dose-dependent | Decreased time spent licking the injected paw. |

Hypoglycemic and Hypolipidemic Effects

Recent studies have highlighted the potential of Stauntonia chinensis saponins in the management of metabolic disorders such as type 2 diabetes and hyperlipidemia.

Hypoglycemic Activity: Total saponins from Stauntonia chinensis (TSS) have demonstrated significant hypoglycemic effects in diabetic db/db mice. Oral administration of TSS (60 and 120 mg/kg) for 21 days resulted in a significant reduction in fasting blood glucose levels. Furthermore, TSS treatment improved glucose tolerance in an oral glucose tolerance test (OGTT) and enhanced insulin sensitivity in an insulin tolerance test (ITT).

Hypolipidemic Activity: In the same diabetic mouse model, TSS administration also led to a significant improvement in the lipid profile. Treatment with TSS resulted in a dose-dependent reduction in serum levels of total cholesterol (TC) and triglycerides (TG), while increasing the levels of high-density lipoprotein cholesterol (HDL-c). A decrease in low-density lipoprotein cholesterol (LDL-c) was also observed.

Table 2: Hypoglycemic and Hypolipidemic Effects of Total Saponins from Stauntonia chinensis (TSS) in Diabetic db/db Mice

| Parameter | Treatment Group (TSS) | Result | Reference |

| Fasting Blood Glucose (FBG) | 60 mg/kg | Reduced by 22.74% after 21 days | |

| 120 mg/kg | Reduced by 29.72% after 21 days | ||

| Oral Glucose Tolerance Test (OGTT) | 30, 60, 120 mg/kg | Significant lowering of plasma glucose levels | |

| Insulin Tolerance Test (ITT) | 120 mg/kg | 52.64% reduction in plasma glucose at 30 min | |

| Total Cholesterol (TC) | Dose-dependent | Significant reduction | |

| Triglycerides (TG) | Dose-dependent | Significant reduction | |

| High-Density Lipoprotein Cholesterol (HDL-c) | Dose-dependent | Significant increase | |

| Low-Density Lipoprotein Cholesterol (LDL-c) | Dose-dependent | Reduction |

Molecular Mechanisms of Action

The hypoglycemic and hypolipidemic effects of Stauntonia chinensis saponins are mediated through the modulation of key signaling pathways involved in glucose and lipid metabolism.

IRS-1/PI3K/Akt Signaling Pathway

The insulin receptor substrate 1 (IRS-1)/phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial signaling cascade in insulin-mediated glucose uptake. Total saponins from Stauntonia chinensis have been shown to activate this pathway, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane and facilitating glucose uptake into cells.

AMPK/ACC Signaling Pathway

The AMP-activated protein kinase (AMPK)/acetyl-CoA carboxylase (ACC) pathway plays a central role in regulating cellular energy homeostasis and lipid metabolism. Activation of AMPK leads to the phosphorylation and inactivation of ACC, an enzyme crucial for fatty acid synthesis. Total saponins from Stauntonia chinensis have been found to activate the AMPK/ACC signaling pathway, which may contribute to their hypolipidemic effects.

Experimental Protocols

Extraction and Isolation of Total Saponins

This protocol describes a general method for the extraction and isolation of total triterpenoid saponins from the stems of Stauntonia chinensis.

Methodology:

-

Preparation of Plant Material: The dried stems of Stauntonia chinensis are pulverized into a coarse powder.

-

Extraction: The powdered material is extracted three times with 60% aqueous ethanol (EtOH) under reflux.

-

Filtration and Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

Isolation of Saponin-Rich Fraction: The n-BuOH fraction, which contains the saponins, is collected and concentrated.

-

Purification: The concentrated n-BuOH fraction is subjected to column chromatography on HP-20 macroporous resin. The column is washed with water to remove sugars and other polar impurities, followed by elution with a gradient of aqueous ethanol to obtain the total saponins.

-

Final Product: The saponin-containing eluate is concentrated and lyophilized to yield the total triterpenoid saponins (TSS).

In Vivo Hypoglycemic and Hypolipidemic Assays

Animal Model: Male db/db mice, a genetic model of type 2 diabetes, are used.

Experimental Groups:

-

Normal control group

-

Diabetic model control group

-

Positive control group (e.g., metformin)

-

TSS treatment groups (e.g., 30, 60, and 120 mg/kg body weight)

Procedure:

-

Acclimatization: Animals are acclimatized for one week before the experiment.

-

Treatment: TSS is administered orally once daily for a specified period (e.g., 21 days).

-

Fasting Blood Glucose (FBG): FBG levels are measured periodically from tail vein blood samples using a glucometer.

-

Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, after an overnight fast, mice are orally administered a glucose solution (e.g., 2 g/kg). Blood glucose levels are measured at 0, 30, 60, and 120 minutes post-glucose administration.

-

Insulin Tolerance Test (ITT): After a fasting period, mice are intraperitoneally injected with insulin (e.g., 0.75 U/kg). Blood glucose levels are measured at 0, 30, 60, and 120 minutes post-injection.

-

Serum Lipid Profile: At the end of the study, blood is collected, and serum levels of TC, TG, HDL-c, and LDL-c are determined using commercial assay kits.

Western Blot Analysis

Procedure:

-

Protein Extraction: Total protein is extracted from liver tissues or cultured cells using a lysis buffer.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-Akt, Akt, GLUT4) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The extracts of Stauntonia chinensis, particularly the triterpenoid saponin-rich fractions, exhibit a promising pharmacological profile with significant analgesic, anti-inflammatory, hypoglycemic, and hypolipidemic activities. The underlying mechanisms for the metabolic benefits involve the modulation of the IRS-1/PI3K/Akt and AMPK/ACC signaling pathways. The data presented in this guide underscore the therapeutic potential of Stauntonia chinensis and provide a solid foundation for further research and development of novel therapeutic agents from this medicinal plant. Further investigations are warranted to isolate and characterize individual saponins and to fully elucidate their structure-activity relationships and safety profiles.

References

- 1. Analgesic Effects of Triterpenoid Saponins From Stauntonia chinensis via Selective Increase in Inhibitory Synaptic Response in Mouse Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analgesic Effects of Triterpenoid Saponins From Stauntonia chinensis via Selective Increase in Inhibitory Synaptic Response in Mouse Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of Yemuoside YM Compounds

Introduction

The term "Yemuoside YM" encompasses two distinct classes of natural compounds with disparate structures and mechanisms of action. This guide provides a detailed analysis of the potential therapeutic targets for both categories: the well-characterized G protein inhibitor YM-254890, and the less-studied nortriterpenoid saponins isolated from Stauntonia chinensis. Due to the extensive research available, the primary focus of this whitepaper is on YM-254890 as a potent and selective inhibitor of the Gαq/11 signaling pathway.

Part 1: YM-254890 - A Selective Gαq/11 Inhibitor

YM-254890 is a cyclic depsipeptide that has garnered significant interest as a highly selective inhibitor of the Gαq/11 family of G proteins.[1] Its ability to specifically block this signaling pathway has made it an invaluable research tool and a promising candidate for therapeutic development, particularly in oncology.

Core Therapeutic Target: Gαq/11 Proteins

The primary therapeutic target of YM-254890 is the Gαq/11 protein subfamily, which includes Gαq, Gα11, and Gα14.[1] These proteins are crucial transducers of signals from G protein-coupled receptors (GPCRs) to intracellular effectors, playing a key role in numerous physiological and pathological processes.

Mechanism of Action:

YM-254890 functions as a guanine nucleotide dissociation inhibitor (GDI).[1] It binds to a hydrophobic cleft between the two domains of the Gαq subunit, stabilizing the inactive, GDP-bound conformation of the protein.[2] This prevents the exchange of GDP for GTP, which is a critical step in G protein activation. By locking Gαq/11 in an inactive state, YM-254890 effectively uncouples it from upstream GPCRs, thereby inhibiting downstream signaling.[1] Recent studies suggest that YM-254890 acts as an "allosteric glue," stabilizing the interaction between the Gα and Gβγ subunits of the heterotrimeric G protein.

Potential Therapeutic Applications

The specific inhibition of Gαq/11 by YM-254890 has significant therapeutic potential in diseases driven by hyperactive Gαq/11 signaling.

-

Uveal Melanoma: A primary area of investigation is in the treatment of uveal melanoma, a type of eye cancer where activating mutations in Gαq or Gα11 are common oncogenic drivers. YM-254890 has been shown to suppress the transcriptional activation induced by these oncogenic mutants.

Quantitative Data Summary

| Compound | Target | Affinity/Potency | Cell-Based Assay | Reference |

| YM-254890 | Gαq, Gα11, Gα14 | High Affinity | Inhibition of GPCR-stimulated downstream signaling | |

| YM-254890 | Gα15/16 | Low Affinity | - |

Signaling Pathway Diagram

Caption: Inhibition of the Gαq/11 signaling cascade by YM-254890.

Experimental Protocols

[3H]GDP Dissociation Assay

This assay is used to determine the effect of YM-254890 on the rate of GDP dissociation from purified Gαq proteins, a key step in G protein activation.

Methodology:

-

Purified Gαq protein is pre-loaded with [3H]GDP in a suitable buffer.

-

The Gαq-[3H]GDP complex is incubated with varying concentrations of YM-254890.

-

The dissociation of [3H]GDP is initiated by the addition of an excess of non-radioactive GTPγS.

-

At various time points, aliquots are removed and filtered through nitrocellulose membranes to separate protein-bound from free [3H]GDP.

-

The amount of radioactivity remaining on the filters is quantified by liquid scintillation counting.

-

The rate of [3H]GDP dissociation is calculated and plotted against the concentration of YM-254890 to determine its inhibitory effect.

X-ray Crystallography of the Gαqβγ–YM-254890 Complex

This technique is employed to elucidate the precise binding site and molecular interactions between YM-254890 and the Gαq protein.

Methodology:

-

The heterotrimeric Gαqβγ protein complex is purified.

-

The complex is incubated with YM-254890 to allow for binding.

-

The Gαqβγ–YM-254890 complex is crystallized using vapor diffusion or other suitable crystallization methods.

-

The resulting crystals are subjected to X-ray diffraction analysis.

-

The diffraction data is processed to determine the three-dimensional structure of the complex at atomic resolution.

-

The structural data reveals the specific amino acid residues in Gαq that interact with YM-254890, providing insight into its mechanism of action.

Part 2: Yemuosides from Stauntonia chinensis - Nortriterpenoid Saponins

A separate class of compounds, also referred to as yemuosides, has been isolated from the plant Stauntonia chinensis. These are nortriterpenoid glycosides, a type of saponin. Specific examples include Yemuoside I, YM10, and YM12.

Potential Therapeutic Targets

The specific molecular targets of these yemuoside saponins have not been extensively studied. However, based on the known biological activities of other nortriterpenoid saponins and triterpenes, potential therapeutic areas can be inferred.

-

Anti-cancer Activity: Many saponins and triterpenoids have demonstrated anti-cancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.

-

Anti-inflammatory Effects: Saponins are also known to possess anti-inflammatory properties, often through the modulation of inflammatory signaling pathways such as NF-κB and the production of inflammatory mediators.

Structural Information

| Compound | Molecular Formula | Key Structural Features | Reference |

| Yemuoside YM10 | C58H92O25 | Nortriterpenoid aglycone with a complex sugar chain. | |

| Yemuoside YM12 | C52H82O21 | Nortriterpenoid aglycone with a different sugar moiety compared to YM10. | |

| Yemuoside I | Not provided | Nortriterpenoid glycoside. | |

| This compound(8) | C58H92O26 | 3-O-beta-glucopyranosyl(1-3)-alpha-rhamnopyranosyl-(1-2)-alpha-arabinopyranosyl-30-noroleana-12,20(29)-dien-28-oic acid 28-O-alpha-rhamnopyranosyl-(1-4)-beta-glucopyranosyl-(1-6)-beta-glucopyranoside |

Experimental Workflow for Bioactivity Screening

Caption: A generalized workflow for identifying therapeutic targets of novel saponins.

Experimental Protocols

MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Methodology:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the yemuoside saponin for a specified period (e.g., 24, 48, 72 hours).

-

After incubation, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

The "this compound" compounds represent two distinct families with different therapeutic potentials. YM-254890 is a well-defined, potent, and selective inhibitor of Gαq/11, with a clear therapeutic rationale for targeting diseases like uveal melanoma. In contrast, the yemuoside saponins from Stauntonia chinensis are structurally characterized but require significant further research to identify their specific molecular targets and validate their potential as anti-cancer or anti-inflammatory agents. This guide provides a comprehensive overview of the current knowledge and outlines the necessary experimental approaches to further elucidate the therapeutic utility of these compounds.

References

Yemuoside YM: A Technical Guide to its Role in Traditional Chinese Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yemuoside YM, a class of nortriterpenoid saponins primarily isolated from Stauntonia chinensis (known as "Ye Mu Gua" in Traditional Chinese Medicine - TCM), represents a significant area of interest for modern pharmacological research. Traditionally, Stauntonia chinensis has been utilized for its analgesic, anti-inflammatory, and anti-hyperglycemic properties. This technical guide provides an in-depth analysis of the available scientific data on this compound, focusing on its chemical properties, pharmacological activities, and underlying mechanisms of action. The information is presented to support further research and drug development initiatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

Introduction to this compound and its Traditional Context

This compound encompasses a series of nortriterpenoid saponin glycosides that are the principal bioactive constituents of Stauntonia chinensis, a plant with a history of use in TCM for treating various ailments, including pain, inflammation, and diabetes-related conditions. The therapeutic rationale in TCM is often based on holistic principles of restoring balance within the body. Modern scientific investigation aims to elucidate the specific molecular interactions and pharmacological effects of the individual chemical entities within these traditional remedies. This guide focuses on the available scientific evidence for this compound, bridging the gap between its traditional use and contemporary pharmacological understanding.

Chemical and Physical Properties of this compound Variants

Several variants of this compound have been isolated and characterized. The fundamental structure consists of a nortriterpenoid aglycone with one or more sugar moieties attached. The variations in the sugar chains and their linkage points give rise to the different this compound compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Reference |

| Yemuoside YM10 | C58H92O25 | 1205.34 | Nortriterpenoid saponin | [1] |

| Yemuoside YM12 | C52H82O21 | 1043.20 | Nortriterpenoid saponin | [1] |

| Yemuoside I | Not Available | Not Available | 3-O-[alpha-L-arabinopyranosyl-(1->3)-alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinopyranosyl]-30-noroleana-12,20(29)-dien-28-oic acid 28-O-[beta-D-glucopyranosyl-(1->6)-beta-D-glucopyranosyl] ester | [2] |

| Other Variants | Yemuoside YM7, YM11, YM13, and YM14 have also been isolated. | Not Available | Nortriterpenoid saponins | [3] |

Pharmacological Activities of this compound and Stauntonia chinensis Saponins

The therapeutic potential of this compound, primarily studied as the total saponin extract from Stauntonia chinensis (TSS), spans several key pharmacological areas.

Anti-hyperglycemic and Hypolipidemic Effects

TSS has demonstrated significant potential in the management of type 2 diabetes. In vivo studies using diabetic db/db mice have shown that oral administration of TSS can effectively reduce fasting blood glucose, improve glucose tolerance, and enhance insulin sensitivity.[4]

| Treatment Group | Dosage (mg/kg) | Reduction in Fasting Blood Glucose (Day 21) | Effect on Oral Glucose Tolerance Test | Effect on Insulin Tolerance Test | Reference |

| TSS | 30 | 2.18% | Significant lowering of plasma glucose | Significant reduction in plasma glucose | |

| TSS | 60 | 22.74% | Significant lowering of plasma glucose | Significant reduction in plasma glucose | |

| TSS | 120 | 29.72% | Significant lowering of plasma glucose | Significant reduction in plasma glucose | |

| Metformin | 200 | 47.54% | Significant lowering of plasma glucose | Significant reduction in plasma glucose |

The mechanism underlying these effects involves the activation of key signaling pathways that regulate glucose and lipid metabolism.

Analgesic Effects

TSS has shown potent analgesic effects in various animal models of pain, supporting its traditional use for pain relief. The analgesic activity is dose-dependent and appears to act through mechanisms distinct from the opioid system.

| Pain Model | TSS Dosage (mg/kg) | Observed Analgesic Effect | Reference |

| Acetic acid-induced writhing | 2, 8, 20 | Dose-dependent reduction in writhing | |

| Hot-plate test | 2, 8, 20 | Dose-dependent increase in pain threshold | |

| Formalin test (second phase) | 2, 8, 20 | Dose-dependent inhibition of licking | |

| Capsaicin test | 2, 8, 20 | Dose-dependent decrease in licking time |

The analgesic action is attributed to the modulation of inhibitory synaptic responses in the cortex and interaction with the capsaicin receptor.

Anti-inflammatory Effects

While specific quantitative data for individual this compound compounds are limited, studies on saponins from the related species Stauntonia hexaphylla provide strong evidence for their anti-inflammatory potential. One particular saponin, referred to as compound 13 in a study, exhibited potent inhibition of nitric oxide (NO) production in LPS-activated RAW264.7 cells.

| Compound | Assay | IC50 Value | Reference |

| Compound 13 (from S. hexaphylla) | Nitric Oxide (NO) Assay | 0.59 μM |

This suggests that this compound compounds likely contribute to the anti-inflammatory properties of Stauntonia chinensis.

Cytotoxic and Neuroprotective Effects

Currently, there is a lack of specific quantitative data on the cytotoxic and neuroprotective activities of individual this compound compounds. However, saponins as a class of natural products are widely reported to possess both cytotoxic effects against various cancer cell lines and neuroprotective properties. Further research is warranted to evaluate the potential of specific this compound variants in these areas.

Mechanisms of Action: Signaling Pathways

The pharmacological effects of this compound and related saponins are mediated through the modulation of specific intracellular signaling pathways.

IRS-1/PI3K/AKT and AMPK/ACC Signaling Pathways (Anti-hyperglycemic)

The anti-diabetic effects of TSS are attributed to the activation of two critical pathways in glucose and lipid metabolism.

-

IRS-1/PI3K/AKT Pathway: TSS promotes the phosphorylation of key proteins in this pathway, leading to increased glucose uptake and glycogen synthesis.

-

AMPK/ACC Pathway: Activation of this pathway by TSS contributes to the regulation of lipid metabolism.

Neuronal Signaling (Analgesic)

The analgesic effects of TSS involve the modulation of synaptic transmission in the central nervous system. Specifically, TSS has been shown to selectively increase spontaneous inhibitory synaptic release in mouse cortical neurons, which likely contributes to its pain-relieving properties.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Extraction and Isolation of this compound from Stauntonia chinensis

Protocol:

-

Extraction: The dried and powdered stems of Stauntonia chinensis are refluxed with 70% ethanol. This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate and n-butanol. The n-butanol fraction, which is enriched with saponins, is collected.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography using macroporous resin (e.g., HP-20) or silica gel. Elution is performed with a gradient of methanol in water.

-

Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield individual this compound compounds.

In Vivo Anti-hyperglycemic Study in db/db Mice

Animal Model: Male db/db mice (a model for type 2 diabetes) and their normal littermates (db/m) are used.

Acclimatization: Animals are housed in a controlled environment (22 ± 2 °C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to standard diet and water for at least one week before the experiment.

Experimental Groups:

-

Normal control (db/m mice)

-

Diabetic model control (db/db mice)

-

Positive control (e.g., Metformin, 200 mg/kg)

-

TSS treatment groups (e.g., 30, 60, and 120 mg/kg)

Procedure:

-

Drug Administration: TSS or metformin is administered orally by gavage once daily for a specified period (e.g., 21 days). Control groups receive the vehicle.

-

Fasting Blood Glucose (FBG) Measurement: FBG is measured from the tail vein at regular intervals (e.g., weekly) after a 12-hour fast.

-

Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, mice are fasted for 12 hours and then administered an oral glucose load (2 g/kg). Blood glucose levels are measured at 0, 30, 60, and 120 minutes post-glucose administration.

-

Insulin Tolerance Test (ITT): Mice are fasted for 4 hours and then injected intraperitoneally with insulin (0.75 U/kg). Blood glucose levels are measured at 0, 30, 60, and 90 minutes post-injection.

-

Biochemical Analysis: At the end of the study, blood and tissue samples are collected for the analysis of serum insulin, lipid profiles, and protein expression in relevant signaling pathways (e.g., by Western blot).

In Vitro Cytotoxicity Assay (MTT Assay)

Cell Lines: A panel of human cancer cell lines and a normal cell line for comparison.

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., individual this compound variants) and incubated for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Conclusion and Future Directions

This compound and the total saponins from Stauntonia chinensis exhibit significant pharmacological potential, particularly in the areas of diabetes management and pain relief. The mechanisms of action are beginning to be understood at the molecular level, involving key signaling pathways that regulate metabolism and neuronal activity. However, a substantial amount of research is still required to fully characterize the therapeutic potential of these compounds.

Future research should focus on:

-

Isolation and Pharmacological Profiling of Individual this compound Compounds: Determining the specific activity and potency (e.g., IC50 values) of each this compound variant for various biological targets.

-

In-depth Mechanistic Studies: Further elucidating the signaling pathways involved in the cytotoxic and neuroprotective effects of these compounds.

-

Structure-Activity Relationship (SAR) Studies: Identifying the key structural features of this compound that are responsible for their biological activities to guide the synthesis of more potent and selective analogs.

-

Preclinical and Clinical Development: Advancing the most promising compounds through rigorous preclinical and clinical trials to validate their efficacy and safety for human use.

The information compiled in this technical guide serves as a foundation for these future endeavors, highlighting both the promise of this compound as a source of novel therapeutics and the areas where further investigation is critically needed.

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - RU [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

An In-depth Technical Guide to the Structural Differences of Yemuoside YM Variants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural variations among different yemuoside YM variants, a class of nortriterpenoid saponins isolated from Stauntonia chinensis. This document outlines their core chemical structures, details the experimental methodologies for their isolation and characterization, and explores their known biological signaling pathways.

Core Structure and Variants

This compound variants are nortriterpenoid saponins, sharing a common aglycone core: 3β-hydroxy-30-norolean-12,20(29)-dien-28-oic acid. The structural diversity among these variants arises from the different sugar moieties attached at the C-3 and C-28 positions of this aglycone. These variations in glycosylation are critical to their biological activity.

Aglycone Core Structure

The fundamental structure for all this compound variants is a pentacyclic triterpenoid.

Structural Differences of this compound Variants

The primary distinction between the this compound variants lies in the composition and linkage of the sugar chains at positions C-3 (via an ether linkage) and C-28 (via an ester linkage). The table below summarizes the known glycosylation patterns for several YM variants.

| Variant | Molecular Formula | Glycosylation at C-3 | Glycosylation at C-28 |

| YM7 | C58H92O25 | α-L-Rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl | α-L-Rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl |

| YM8 | C58H92O26 | β-D-Glucopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl | α-L-Rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl |

| YM10 | C58H92O25 | α-L-Rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl | α-L-Rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl |

| YM12 | C52H82O21 | α-L-Rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl | β-D-Glucopyranosyl-(1→6)-β-D-glucopyranosyl |

Experimental Protocols

The isolation and structural elucidation of this compound variants involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.

Isolation and Purification of this compound Variants

A general workflow for the isolation and purification of this compound variants from the dried stems and leaves of Stauntonia chinensis is as follows:

-

Extraction : The air-dried and powdered plant material is refluxed with 95% ethanol.

-

Concentration : The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning : The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The yemuoside variants are typically found in the ethyl acetate and n-butanol fractions.

-

Column Chromatography : The active fractions are subjected to column chromatography on silica gel.

-

Gradient Elution : A gradient of chloroform-methanol is used to elute the compounds from the silica gel column.

-

Fraction Collection : Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC) : Fractions containing the target compounds are further purified by preparative HPLC to yield the individual this compound variants.

Structural Elucidation

The structures of the isolated this compound variants are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) is used to determine the molecular weight and molecular formula of the compounds. Tandem MS (MS/MS) is employed to analyze the fragmentation patterns, which provides information about the sequence of sugar units in the glycosidic chains.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : Provides information on the proton environments, including the anomeric protons of the sugar residues, which helps to determine the number and type of sugar units and their anomeric configurations (α or β).

-

¹³C-NMR : Shows the number of carbon atoms and provides information about the type of carbons present (e.g., aglycone carbons, sugar carbons).

-

2D-NMR (COSY, HMQC, HMBC) : These experiments are crucial for establishing the connectivity between protons and carbons, both within the aglycone and the sugar moieties, and for determining the linkage points between the sugar units and the aglycone.

-

Signaling Pathways

Recent studies have begun to elucidate the biological activities of this compound variants and other saponins from Stauntonia chinensis, with a particular focus on their potential in managing metabolic disorders.

Amelioration of Insulin Resistance

Saponins from Stauntonia chinensis have been shown to improve insulin sensitivity in insulin-resistant HepG2 cells. The proposed mechanism involves the activation of two key signaling pathways: the AMP-activated protein kinase (AMPK) pathway and the insulin receptor/insulin receptor substrate-1/phosphoinositide 3-kinase/Akt (IR/IRS-1/PI3K/Akt) pathway.[1]

Activation of these pathways ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake and improving insulin sensitivity.[1] This suggests that this compound variants and related compounds could be promising candidates for the development of new therapies for type 2 diabetes. Further research is needed to determine the specific effects of individual YM variants on these and other signaling pathways.

References

The Biosynthesis of Steroidal Saponins in Plants: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Steroidal saponins are a diverse class of plant secondary metabolites with a wide range of pharmacological activities, making them valuable compounds for drug development. These molecules consist of a steroidal aglycone backbone, typically derived from cholesterol, linked to one or more sugar moieties. Their biosynthesis is a complex, multi-step process involving enzymes from several major families, including oxidosqualene cyclases, cytochrome P450 monooxygenases (CYPs), and UDP-glycosyltransferases (UGTs). This technical guide provides an in-depth overview of the core biosynthesis pathway of steroidal saponins, detailed experimental protocols for key research techniques, and quantitative data to support further investigation and metabolic engineering efforts.

Core Biosynthesis Pathway of Steroidal Saponins

The biosynthesis of steroidal saponins can be broadly divided into three main stages:

-

Formation of the Sterol Precursor, Cycloartenol: The pathway begins with the synthesis of 2,3-oxidosqualene from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways. 2,3-oxidosqualene is then cyclized by cycloartenol synthase (CAS) to form cycloartenol, the first dedicated precursor for sterol and steroidal saponin biosynthesis in plants.[1][2]

-

Conversion of Cycloartenol to Cholesterol: Cycloartenol undergoes a series of modifications, including demethylations and isomerizations, to be converted into cholesterol.[3][4] While cholesterol is a key intermediate, in some plant species, other sterols like β-sitosterol can also serve as precursors for steroidal saponin biosynthesis.[5]

-

Tailoring of the Sterol Backbone and Glycosylation: The cholesterol or other sterol backbone is then tailored by a series of oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) . These enzymes introduce hydroxyl groups at specific positions on the sterol ring, leading to the formation of various sapogenins, such as diosgenin. Finally, UDP-glycosyltransferases (UGTs) catalyze the attachment of sugar moieties to the sapogenin, creating the final bioactive steroidal saponin. The number, type, and linkage of these sugar chains contribute to the vast diversity of steroidal saponins found in nature.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of steroidal saponins.

Table 1: Kinetic Parameters of Key Enzyme Families

| Enzyme Family | Enzyme Example | Substrate | Km (µM) | Vmax or kcat | Source |

| Oxidosqualene Cyclase | Arabidopsis thaliana Cycloartenol Synthase (CAS1) | (S)-2,3-Epoxysqualene | Not widely reported | Not widely reported | |

| Cytochrome P450 | Arabidopsis thaliana CYP90B1 (DWF4) | Campesterol | 0.23 ± 0.02 | 14.3 ± 0.3 (pmol/min/pmol P450) | |

| Arabidopsis thaliana CYP90C1 | 6-deoxo-cathasterone | 1.8 ± 0.2 | 0.8 ± 0.03 (min⁻¹) | ||

| Arabidopsis thaliana CYP90D1 | 6-deoxo-cathasterone | 0.3 ± 0.1 | 0.5 ± 0.02 (min⁻¹) | ||

| UDP-Glycosyltransferase | Stevia rebaudiana UGT76G1 | UDP-Glc | 450 ± 30 | 1.3 ± 0.02 (pkat/µg) | |

| Solanum aculeatissimum SaGT4A | UDP-Glc | Not determined | Not determined |

Table 2: Steroidal Saponin Content in Plant Tissues

| Plant Species | Tissue | Saponin/Sapogenin | Concentration | Method | Source |

| Dioscorea pseudojaponica | Tuber Cortex | Total Saponins | 582.53 µg/g dw | HPLC | |

| Tuber Flesh | Total Saponins | 227.86 µg/g dw | HPLC | ||

| Rhizophor | Total Saponins | 29.39 µg/g dw | HPLC | ||

| Leaf | Total Saponins | 24.41 µg/g dw | HPLC | ||

| Vine | Total Saponins | 23.96 µg/g dw | HPLC | ||

| Trigonella foenum-graecum | Seeds (Aqueous Extract) | Diosgenin | 151.649 x 10⁻⁶ mg/ml | HPLC | |

| Seeds (Methanol Extract) | Diosgenin | 5.233 x 10⁻⁶ mg/ml | HPLC | ||

| Trigonella cilicica | Seeds | Diosgenin | 0.52 mg/g | HPLC | |

| Aerial Parts | Diosgenin | 0.16 mg/g | HPLC |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of steroidal saponin biosynthesis.

Heterologous Expression of Cycloartenol Synthase in Pichia pastoris

This protocol is adapted from methodologies for expressing membrane-associated proteins in Pichia pastoris.

1.1. Gene Cloning and Vector Construction:

- Amplify the full-length coding sequence of the target Cycloartenol Synthase (CAS) gene from plant cDNA using high-fidelity DNA polymerase.

- Incorporate appropriate restriction sites at the 5' and 3' ends of the amplicon for cloning into a Pichia expression vector (e.g., pPICZα A).

- Digest both the PCR product and the expression vector with the corresponding restriction enzymes.

- Ligate the digested CAS insert into the linearized vector.

- Transform the ligation product into competent E. coli cells (e.g., DH5α) for plasmid amplification.

- Verify the sequence of the resulting construct by Sanger sequencing.

1.2. Pichia pastoris Transformation:

- Linearize the expression vector containing the CAS gene using a restriction enzyme that cuts within the AOX1 promoter region (e.g., PmeI or SacI) to facilitate integration into the yeast genome.

- Prepare competent P. pastoris cells (e.g., strain X-33 or GS115) using the electroporation method.

- Transform the linearized plasmid into the competent P. pastoris cells by electroporation.

- Plate the transformed cells on YPDS plates containing the appropriate antibiotic for selection (e.g., Zeocin™).

- Incubate at 30°C for 2-4 days until colonies appear.

1.3. Screening for High-Expression Clones:

- Inoculate individual colonies into BMGY medium and grow at 30°C with shaking (250 rpm) for 24-48 hours.

- Induce protein expression by pelleting the cells and resuspending them in BMMY medium (containing methanol).

- Continue to grow the cultures at 30°C, adding methanol to a final concentration of 0.5% every 24 hours to maintain induction.

- After 72-96 hours of induction, harvest the cells by centrifugation.

- Analyze protein expression levels by SDS-PAGE and Western blotting using an antibody against the affinity tag (e.g., His-tag) on the recombinant protein.

1.4. Protein Purification:

- Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

- Lyse the cells using glass beads or a high-pressure homogenizer.

- Centrifuge the lysate to pellet cell debris.

- Purify the recombinant CAS protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

- Elute the purified protein and assess its purity by SDS-PAGE.

In Vitro Assay of Cytochrome P450s

This protocol describes a general method for the in vitro reconstitution and activity assay of plant CYPs.

2.1. Reagents and Buffers:

- Potassium phosphate buffer (pH 7.4)

- NADPH

- Cytochrome P450 reductase (CPR)

- Substrate (e.g., cholesterol, dissolved in a suitable solvent like DMSO)

- Purified recombinant CYP enzyme

- Quenching solution (e.g., ethyl acetate)

- Internal standard for HPLC-MS analysis

2.2. In Vitro Reconstitution and Assay:

- Prepare a reaction mixture containing potassium phosphate buffer, the purified CYP enzyme, and CPR in a microcentrifuge tube.

- Pre-incubate the mixture at the optimal temperature for the enzyme (typically 25-30°C) for 5 minutes.

- Initiate the reaction by adding the substrate and NADPH.

- Incubate the reaction for a specific time period (e.g., 30-60 minutes) with gentle shaking.

- Stop the reaction by adding a quenching solution (e.g., an equal volume of ethyl acetate).

- Vortex vigorously to extract the products into the organic phase.

- Centrifuge to separate the phases.

- Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

- Resuspend the dried extract in a suitable solvent for analysis.

2.3. Product Analysis by HPLC-MS:

- Analyze the reaction products by reverse-phase HPLC coupled to a mass spectrometer.

- Separate the substrate and products using a C18 column with a suitable gradient of solvents (e.g., water and acetonitrile with 0.1% formic acid).

- Identify the product based on its retention time and mass-to-charge ratio (m/z) compared to an authentic standard, if available.

- Quantify the product formation by integrating the peak area and comparing it to a standard curve of the authentic compound or by using an internal standard.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol provides a step-by-step guide for analyzing the expression of genes involved in steroidal saponin biosynthesis.

3.1. RNA Extraction and cDNA Synthesis:

- Harvest plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

- Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.

- Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.

- Treat the RNA with DNase I to remove any contaminating genomic DNA.

- Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3.2. Primer Design and Validation:

- Design gene-specific primers for the target genes (e.g., CAS, CYPs, UGTs) and a reference gene (e.g., actin or ubiquitin) using primer design software (e.g., Primer3 or NCBI Primer-BLAST). Aim for amplicons of 100-200 bp.

- Validate the primer efficiency by performing a standard curve analysis using a serial dilution of cDNA. The amplification efficiency should be between 90% and 110%.

3.3. qRT-PCR Reaction:

- Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers, and nuclease-free water.

- Add the cDNA template to the master mix in a qPCR plate.